Copper (II) Trifluoroacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

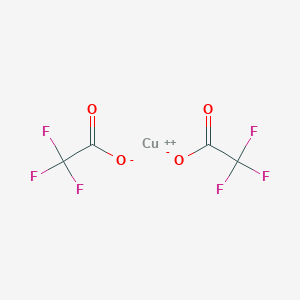

Copper (II) Trifluoroacetate is a chemical compound with the formula Cu(CF₃COO)₂. It is the trifluoroacetate of divalent copper and exists in various forms, including anhydrous, hydrate, and adducts with other solvents. The compound is known for its blue crystalline appearance and is soluble in water .

准备方法

Copper (II) Trifluoroacetate can be synthesized by reacting trifluoroacetic acid with copper oxide, copper hydroxide, or basic copper carbonate. The reaction typically involves the following steps:

Reaction with Copper Oxide: Trifluoroacetic acid reacts with copper oxide to form this compound.

Reaction with Copper Hydroxide: Trifluoroacetic acid reacts with copper hydroxide to produce this compound.

Reaction with Basic Copper Carbonate: Trifluoroacetic acid reacts with basic copper carbonate to yield this compound.

Industrial production methods often involve the use of acetone to replace water molecules in the hydrate form of this compound. Under reduced pressure conditions, acetone can be removed to obtain the anhydrous material .

化学反应分析

Copper (II) Trifluoroacetate undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form copper (III) compounds.

Reduction: The compound can be reduced to form copper (I) compounds.

Substitution: this compound forms adducts with a variety of Lewis bases, such as ammonia, water, dioxane, and quinoline.

Common reagents and conditions used in these reactions include trifluoroacetic acid, copper oxide, copper hydroxide, and basic copper carbonate. Major products formed from these reactions include copper (I) nitride and other copper-based compounds .

科学研究应用

Copper (II) Trifluoroacetate has a wide range of scientific research applications, including:

Biology: The compound is used in various biochemical assays and studies involving copper-based enzymes.

Medicine: this compound is explored for its potential therapeutic applications, including its use in drug delivery systems.

作用机制

The mechanism of action of Copper (II) Trifluoroacetate involves its ability to form adducts with Lewis bases. The Lewis bases bind to the axial positions of the copper center, facilitating various chemical reactions. The compound’s effects are exerted through its interactions with molecular targets, including enzymes and other proteins involved in biochemical pathways .

相似化合物的比较

Copper (II) Trifluoroacetate can be compared with other similar compounds, such as:

Copper (II) Acetate: Similar to this compound, Copper (II) Acetate is used in organic synthesis and as a precursor for other copper-based compounds.

Copper (II) Trifluoromethanesulfonate: This compound is used in similar applications, including as a reagent in organic synthesis.

Copper (II) Acetylacetonate: Used in various industrial applications, including as a catalyst and in the production of other copper-based materials.

This compound is unique due to its trifluoroacetate ligand, which imparts distinct chemical properties and reactivity compared to other copper-based compounds.

属性

CAS 编号 |

123333-88-0 |

|---|---|

分子式 |

C2H3CuF3O3 |

分子量 |

195.58 g/mol |

IUPAC 名称 |

copper;2,2,2-trifluoroacetic acid;hydrate |

InChI |

InChI=1S/C2HF3O2.Cu.H2O/c3-2(4,5)1(6)7;;/h(H,6,7);;1H2 |

InChI 键 |

AKQGQKFVDGRGJP-UHFFFAOYSA-N |

SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Cu+2] |

规范 SMILES |

C(=O)(C(F)(F)F)O.O.[Cu] |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the provided research doesn't define a specific biological target for Copper(II) Trifluoroacetate, its interaction often stems from Copper(II)'s ability to coordinate with electron-rich sites in organic molecules. For example, in [], Copper(II) Trifluoroacetate acts as a catalyst by coordinating with carbonyl groups in cycloalkanones, facilitating aldol condensation reactions. The downstream effects are dependent on the specific reaction and substrates involved.

ANone:

- Molecular Formula: Anhydrous form: C4CuF6O4 []; Hydrated form: C4CuH2F6O4·xH2O []

- Molecular Weight: Anhydrous: 289.58 g/mol []; Hydrated: Variable depending on the degree of hydration []

- Spectroscopic Data: Characterization often includes:

- UV-Vis Spectroscopy: Reveals d-d transitions characteristic of Copper(II) complexes, providing information about coordination geometry. [, , ]

- Infrared Spectroscopy (IR): Identifies characteristic stretching frequencies for carboxylate groups and other ligands present. [, ]

- Electron Paramagnetic Resonance (EPR): Provides information about the electronic structure and coordination environment of the Copper(II) ion. [, ]

A: Copper(II) Trifluoroacetate exhibits air and moisture sensitivity, requiring storage under an inert atmosphere. [] It demonstrates volatility, enabling its use in chemical vapor deposition for thin copper film production. [] It acts as a precursor for Copper Selenide nanoparticles in reactions with specific organoselenium compounds. []

ANone: Copper(II) Trifluoroacetate serves as a Lewis acid catalyst in various organic reactions.

- Mechanism: It typically functions by activating electrophilic substrates through coordination, facilitating nucleophilic attack. [, ]

- Selectivity: Observed selectivity depends on the specific reaction. For instance, in crossed-aldol condensation, it shows selectivity towards the formation of α,α′-bis(substituted benzylidene) cycloalkanones. []

- Uses:

A: Yes, "broken symmetry" Density Functional Theory (DFT) calculations have been employed to estimate the exchange integrals in tetranuclear Copper(II) trifluoroacetate complexes. [] These calculations help elucidate magnetic properties and provide insights into the electronic structure of these complexes.

A: Copper(II) Trifluoroacetate is sensitive to moisture; therefore, storage under an inert atmosphere is crucial for maintaining its stability. [] While specific formulation strategies are not discussed, researchers often employ anhydrous solvents and inert conditions when handling this compound.

ANone: While specific historical milestones aren't detailed in the provided research, studies on Copper(II) Trifluoroacetate have contributed to:

- Understanding the coordination chemistry of Copper(II) with perfluorinated carboxylates [, , ].

- Exploring its use as a precursor for material science applications, like the synthesis of copper selenide nanoparticles and thin films [, ].

- Investigating its catalytic activity in organic synthesis, expanding the repertoire of copper-catalyzed reactions [, , , ].

ANone: The research on Copper(II) Trifluoroacetate showcases interdisciplinary connections:

- Coordination Chemistry and Materials Science: Synthesis of copper selenide nanoparticles [] and copper nitride powders/films [] relies on understanding the reactivity and decomposition pathways of Copper(II) Trifluoroacetate.

- Inorganic Chemistry and Catalysis: Developing Copper(II) Trifluoroacetate-catalyzed organic reactions like [3+2] annulations [] and crossed-aldol condensations [] necessitates understanding both the coordination chemistry and catalytic mechanisms.

- Synthetic Chemistry and Spectroscopy: Characterizing the structure and properties of Copper(II) Trifluoroacetate complexes often involves a synergistic combination of synthesis, spectroscopic techniques (UV-Vis, IR, EPR), and computational modeling [, , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-1,2,4-oxadiazol-3-amine](/img/structure/B55027.png)

![2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene](/img/structure/B55031.png)

![[bis(diethylamino)phosphoryl-methylamino]methanol](/img/structure/B55043.png)

![5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine](/img/structure/B55048.png)